7-Iodo-6-methylbenzo[d]isoxazol-3-amine
Description
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
7-iodo-6-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7IN2O/c1-4-2-3-5-7(6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11) |
InChI Key |
BQFURLKISYJQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)N)I |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
7-Iodo-6-methylbenzo[d]isoxazol-3-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Isoxazole derivatives are known for their diverse biological activities, making them valuable in drug discovery. Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways, which is crucial for understanding its mechanism of action.
1.2 Inhibition Studies
Recent studies have highlighted the potential of isoxazole amides, including derivatives like this compound, as potent inhibitors of proteins such as SMYD3 (SET and MYND domain-containing protein 3). These proteins are implicated in various cancers and other diseases, thus positioning this compound as a candidate for therapeutic development . The structure-activity relationship (SAR) studies have shown that modifications can enhance selectivity and potency against these targets.
2.1 Anticancer Properties
The compound's interaction with signaling pathways, such as Wnt/β-catenin, has been documented to influence cell proliferation and differentiation, indicating its potential role in cancer therapy. Isoxazole derivatives have shown promising results in modulating these pathways, suggesting that this compound could be further explored for its anticancer properties.
2.2 Neuropharmacological Effects
There is emerging evidence that compounds within the isoxazole class may exhibit neuropharmacological effects. Research into similar compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems or neuroinflammatory processes .
Synthesis and Mechanistic Insights
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under specific conditions. The presence of the iodine atom enhances the compound's reactivity, facilitating further modifications that can lead to biologically active derivatives.
3.2 Mechanism of Action
Understanding the mechanism by which this compound interacts with biological targets is essential for its application in drug development. Studies have indicated that it may act as a competitive inhibitor or modulator of specific enzymes involved in critical cellular processes . Detailed mechanistic studies are necessary to elucidate these interactions further.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 7-Iodo-6-methylbenzo[d]isoxazol-3-amine with analogous compounds:
*Inferred properties based on structural analogs.
Key Observations:
- Substituent Effects: Iodo vs. Chloro/Bromo: The iodine atom in position 7 increases molecular weight significantly compared to chloro/bromo analogs (e.g., 7-iodo vs. 7-chloro: ΔMW ≈ 91.45 g/mol). Iodo derivatives are typically more lipophilic, enhancing membrane permeability but requiring light-sensitive storage .
Synthetic Complexity :
Stability and Handling
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 7-Iodo-6-methylbenzo[d]isoxazol-3-amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles tested to standards like EN 166 (EU) or NIOSH (US). Face shields are recommended during bulk handling .
- Exposure Control : Work in a fume hood with local exhaust ventilation. Avoid skin contact; wash hands thoroughly after handling .
- Emergency Response : For skin/eye exposure, rinse with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested .
Q. How can researchers synthesize this compound, and what are common yield-limiting factors?
- Methodological Answer :
- Synthetic Routes : Base synthesis on analogous benzo[d]isoxazol-3-amine derivatives. For example, iodination of 6-methylbenzo[d]isoxazol-3-amine using N-iodosuccinimide (NIS) in acetic acid at 60°C (yields ~60–70%) .
- Yield Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane). Impurities often arise from incomplete iodination or byproducts like di-iodinated analogs .
Q. What purification techniques ensure high purity (>95%) for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Chromatography : Employ gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate iodinated products from starting materials .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of extraneous peaks) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The iodine atom deshields adjacent protons, causing downfield shifts. For example, H-7 (adjacent to iodine) may appear at δ 8.2–8.5 ppm, while the methyl group (C-6) resonates at δ 2.3–2.5 ppm .
- HRMS (ESI) : Expect [M+H]⁺ at m/z 289.952 (calculated for C₈H₇IN₂O). Isotopic patterns (iodine: 127I, 100%) aid structural confirmation .
- Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .
Q. How do the iodine and methyl substituents at positions 7 and 6 influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing iodine increases electrophilicity at C-5, making it susceptible to nucleophilic substitution. Methyl at C-6 provides steric hindrance, slowing reactions at adjacent sites .
- Reactivity Studies : Compare with non-iodinated analogs (e.g., 6-methylbenzo[d]isoxazol-3-amine) in Suzuki coupling reactions. Iodine enhances cross-coupling efficiency with boronic acids .
Q. How can contradictions in biological activity data for this compound be resolved across studies?
- Methodological Answer :
- Dose-Response Analysis : Standardize assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 for kinase inhibition).
- Control Experiments : Rule out solvent effects (e.g., DMSO interference) and confirm compound stability via LC-MS pre/post assay .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-fluorobenzo[d]isoxazol-3-amine) to identify substituent-dependent trends .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
